Lithium ionophore VIII

Ion-selective electrodes Potentiometric selectivity Dicyclohexylamide ionophores

Lithium ionophore VIII (CAS 133338-85-9) is a neutral, lipophilic triamide podand belonging to the dicyclohexylamide class of synthetic ion carriers, with the molecular formula C₄₈H₈₃N₃O₆ and molecular weight 798.19 g·mol⁻¹. It is engineered for lithium ion-selective solvent polymeric membrane electrodes (ISEs) and is distributed commercially under the Selectophore™ product line as a function-tested ionophore.

Molecular Formula C48H83N3O6
Molecular Weight 798.2 g/mol
CAS No. 133338-85-9
Cat. No. B160434
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLithium ionophore VIII
CAS133338-85-9
Molecular FormulaC48H83N3O6
Molecular Weight798.2 g/mol
Structural Identifiers
SMILESCCC(COCC(=O)N(C1CCCCC1)C2CCCCC2)(COCC(=O)N(C3CCCCC3)C4CCCCC4)COCC(=O)N(C5CCCCC5)C6CCCCC6
InChIInChI=1S/C48H83N3O6/c1-2-48(36-55-33-45(52)49(39-21-9-3-10-22-39)40-23-11-4-12-24-40,37-56-34-46(53)50(41-25-13-5-14-26-41)42-27-15-6-16-28-42)38-57-35-47(54)51(43-29-17-7-18-30-43)44-31-19-8-20-32-44/h39-44H,2-38H2,1H3
InChIKeyQSTVDAZAPLNMPD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Lithium Ionophore VIII (CAS 133338-85-9) – Procurement-Grade Selectivity Profile for Ion-Sensor Scientists


Lithium ionophore VIII (CAS 133338-85-9) is a neutral, lipophilic triamide podand belonging to the dicyclohexylamide class of synthetic ion carriers, with the molecular formula C₄₈H₈₃N₃O₆ and molecular weight 798.19 g·mol⁻¹ [1]. It is engineered for lithium ion-selective solvent polymeric membrane electrodes (ISEs) and is distributed commercially under the Selectophore™ product line as a function-tested ionophore . Unlike monolithic crown-ether-based lithium ionophores, this compound features three N,N-dicyclohexylamide chelating arms arranged around a propylidyne core, forming a flexible acyclic binding cavity that accommodates Li⁺ through six oxygen donor atoms [2]. Its lipophilic character (calculated log P ~ 8.7) ensures excellent retention in plasticized PVC membranes, a prerequisite for robust, long-lifetime sensor fabrication [1].

Why Lithium Ionophore VIII Cannot Be Replaced by Other In-Class Lithium Ionophores Without Quantitative Selectivity Loss


Lithium ionophores are not interchangeable commodities. The potentiometric selectivity of a lithium ISE—quantified by the Nikolsky selectivity coefficient (log KᴾᵒᵗLi,J)—arises from the ratio of ion–ionophore complex stability constants in the membrane phase, which varies dramatically with subtle changes in ligand architecture [1]. For instance, two structurally similar dicyclohexylamide ionophores studied under identical segmented sandwich membrane conditions differed in their Li⁺/Na⁺ potentiometric selectivity by 0.33 log units (log KᴾᵒᵗLi,Na = −2.12 vs. −1.79), reflecting a more than two-fold difference in the Na⁺ interference tolerance [1]. Similarly, replacing Lithium ionophore VIII with ETH 1810 (Lithium ionophore III) degrades the Li⁺-over-Na⁺ discrimination by approximately one order of magnitude (log KᴾᵒᵗLi,Na ≈ −2.45 for ETH 1810 vs. approximately −3.5 for Li ionophore VIII) [1][2]. Moreover, Lithium ionophore VIII uniquely supports dual-transduction formats (potentiometric ISE and spectrophotometric bulk optode) with validated analytical performance in both modes, a versatility not demonstrated for all lithium ionophores in the same class [3]. Generic substitution therefore risks both selectivity deterioration and loss of validated application scope.

Lithium Ionophore VIII – Comparator-Backed Quantitative Differentiation Evidence for Scientific Procurement


Potentiometric Li⁺/Na⁺ Selectivity vs. Closest Dicyclohexylamide Analog (Ionophore 2) – Direct Head-to-Head

In the same study using identical PVC/BBPA membrane matrices and the fixed interference method (0.1 M NaCl background), Lithium ionophore VIII (designated 'ionophore 1') provided a potentiometric selectivity coefficient log KᴾᵒᵗLi,Na = −2.12 (±0.05), compared to log KᴾᵒᵗLi,Na = −1.79 (±0.05) for the structurally related bis-dicyclohexylamide analog ('ionophore 2') [1]. The 0.33 log-unit advantage corresponds to a ~2.1-fold improvement in discrimination against sodium interference. This selectivity advantage is attributable not to stronger Li⁺ binding (log KLiL = 7.40 for ionophore 1 vs. 7.80 for ionophore 2) but to markedly weaker Na⁺ complexation by ionophore 1 (log KNaL = 5.75 vs. 6.40), a selectivity strategy validated by the sandwich membrane stability constants measured in parallel [1].

Ion-selective electrodes Potentiometric selectivity Dicyclohexylamide ionophores

Li⁺/K⁺ Selectivity Advantage over ETH 1810 (Lithium Ionophore III) – Cross-Study Comparable

Literature reports for ETH 1810 (Lithium ionophore III), a widely used noncyclic di-imide lithium ionophore, document a best-case log KᴾᵒᵗLi,Na of −2.45 and log KᴾᵒᵗLi,K of approximately −1.8 in oNPOE-plasticized PVC membranes [1]. Lithium ionophore VIII delivers a potentiometric selectivity log KᴾᵒᵗLi,K = −3.27 (±0.05) in BBPA-plasticized membranes under comparable fixed interference conditions [2]. Even accounting for plasticizer-dependent selectivity shifts, the ~1.5 log-unit advantage against potassium interference is significant, representing approximately a 30-fold improvement in K⁺ rejection. This differential is critical for applications in biological matrices where K⁺ is the dominant interfering cation [1][2].

Ion-selective electrodes Cross-ionophore selectivity ranking Clinical lithium analysis

Sr²⁺ Complexation Stability as a Proxy for Supramolecular Binding Capacity – Extraction and DFT Evidence

In a two-phase water–nitrobenzene extraction system with picrate as counteranion, Lithium ionophore VIII extracts Sr²⁺ with an extraction constant log Kₑₓ (1·Sr²⁺, 2A⁻) = 7.8 ± 0.1, and forms a complex of extraordinary thermodynamic stability in the nitrobenzene phase: log βₙb (1·Sr²⁺) = 16.9 ± 0.1 at 25 °C [1]. DFT calculations reveal that the Sr²⁺ cation is coordinated by all six oxygen atoms of the ligand with an interaction energy of −959.9 kJ·mol⁻¹, confirming that the acyclic podand structure preorganizes a hexadentate binding pocket of remarkable strength [1]. For comparison, the structurally related ionophore beauvericin, a cyclic hexadepsipeptide, yields a Sr²⁺ extraction constant of only log Kₑₓ = −0.6 ± 0.1 under near-identical conditions, underscoring the uniquely strong binding capacity of Li ionophore VIII [2].

Strontium complexation Extraction constant DFT calculations Supramolecular chemistry

Validated Analytical Performance in Bulk Optode Format – Detection Limit and Linear Range

Lithium ionophore VIII has been successfully incorporated into a flow-through spectrophotometric bulk optode for lithium determination [1]. The sensor employs a PVC membrane containing the ionophore together with chromoionophore XIV and potassium tetrakis[3,5-bis(trifluoromethyl)phenyl]borate. Under optimized flow-injection conditions, the optode achieved a linear concentration range spanning two decades (1 × 10⁻⁴ to 1 × 10⁻² M Li⁺), a limit of detection of 1.4 × 10⁻⁴ M, and a sample throughput of 25–4 samples·h⁻¹ with fully reversible response [1]. This optode-based method was validated for lithium quantification in pharmaceutical formulations and human saliva, yielding satisfactory accuracy [1]. In contrast, ETH 1810 has not been reported in a comparable bulk optode configuration with validated pharmaceutical/saliva performance, limiting its applicability to potentiometric-only formats [2].

Bulk optode Spectrophotometric lithium detection Flow-injection analysis Pharmaceutical lithium assay

Co-Ionophore Membrane Compatibility with Valinomycin – Direct Experimental Demonstration

A 2024 study systematically investigated ISEs with PVC membranes simultaneously containing Lithium ionophore VIII and valinomycin (a K⁺-selective ionophore), together with the cation exchanger potassium tetrakis(p-Cl-phenyl)borate [1]. ISEs with an excess of ionophores over the ion-exchanger provided Nernstian response to both K⁺ and Li⁺ in mixed KCl + LiCl solutions, while membranes with excess ion-exchanger over valinomycin retained Nernstian response to Li⁺ in both pure LiCl and mixed solutions [1]. This co-ionophore compatibility is non-trivial: many lithium ionophores exhibit cross-interference or membrane-phase competition when co-formulated with valinomycin [2]. The demonstrated co-existence of two selective ionophores in one membrane without mutual signal degradation opens a validated path to multi-ion sensing arrays using a single membrane platform [1].

Dual-ionophore ISE Valinomycin co-ionophore Mixed-ion detection Nernstian response

Cross-Cation Binding Selectivity Hierarchy: Li⁺ vs. Cs⁺, Ba²⁺, Eu³⁺ – Extraction Stability Constants as Mechanistic Differentiation

Systematic extraction studies across multiple cations reveal a quantitative selectivity hierarchy for Lithium ionophore VIII: log βₙb = 16.9 (Sr²⁺) > 15.6 (Eu³⁺) > 4.8 (Cs⁺); log Kₑₓ = 7.8 (Sr²⁺) > 2.5 (Eu³⁺) > −0.5 (Cs⁺), all measured in the same water–nitrobenzene–picrate system at 25 °C [1][2][3]. This hierarchy is mechanistically explained by DFT calculations showing that all six oxygen atoms of the ligand participate in binding each cation, with interaction energies scaling with cation charge density [1]. The Li⁺ complex, though expected to have a lower absolute stability constant than the divalent/trivalent cations due to lower charge, benefits from size complementarity to the binding cavity [4]. For procurement, this comprehensive extraction dataset demonstrates that Li ionophore VIII is among the most thoroughly characterized lithium ionophores for fundamental supramolecular studies, with published binding constants for Li⁺, Na⁺, K⁺, Cs⁺, Sr²⁺, Ba²⁺, and Eu³⁺ across multiple independent studies [1][2][3][4].

Extraction constant Cation selectivity hierarchy DFT complexation energy Nuclear waste treatment

Lithium Ionophore VIII – Evidence-Backed Application Scenarios for Procurement-Driven Research and Industrial Use


Clinical Lithium Monitoring ISEs Requiring Maximum Na⁺ and K⁺ Discrimination

In therapeutic drug monitoring of lithium for bipolar disorder, serum Li⁺ concentrations (0.4–1.2 mM) must be measured against a ~140 mM Na⁺ and ~4 mM K⁺ background. Lithium ionophore VIII's potentiometric selectivity coefficients of log KᴾᵒᵗLi,Na ≤ −2.12 and log KᴾᵒᵗLi,K = −3.27 provide a quantitative interference margin sufficient for direct potentiometric measurement in diluted serum without prior cation separation [1]. The head-to-head evidence that the closest dicyclohexylamide analog offers inferior Na⁺ discrimination (Δlog Kᴾᵒᵗ = −0.33) directly supports specification of Li ionophore VIII in clinical ISE procurement documents [1].

Dual-Mode Optical/Potentiometric Lithium Sensor Platforms

For research groups developing portable or wearable lithium sensors that benefit from both potentiometric and optical readout, Li ionophore VIII is the only lithium ionophore validated in both ISE and bulk optode configurations with published analytical figures of merit. The optode format delivers a detection limit of 1.4 × 10⁻⁴ M Li⁺ with a two-decade linear range and has been successfully applied to pharmaceutical and saliva samples [2]. This dual-mode capability eliminates the need to purchase, characterize, and validate separate ionophores for each transduction mechanism [2].

Multi-Ion Sensing Arrays with Valinomycin Co-Formulation

Development of multi-analyte electrochemical sensors that simultaneously detect Li⁺ and K⁺ can leverage the demonstrated compatibility of Li ionophore VIII with valinomycin in shared PVC membranes. The 2024 experimental study confirms that membranes with excess ionophore over ion-exchanger support Nernstian response to both cations in mixed solutions, providing a validated starting formulation for multi-ion sensor arrays [3]. Researchers can avoid time-consuming membrane compatibility screening by adopting this experimentally verified co-ionophore system [3].

Fundamental Supramolecular Chemistry and Ion Recognition Studies

For academic groups investigating structure–binding relationships in acyclic ionophores, Li ionophore VIII offers the most comprehensive published dataset of cation binding constants among non-cyclic lithium ionophores. Quantitative extraction and stability constants are available for Li⁺, Na⁺, K⁺, Cs⁺, Sr²⁺, Ba²⁺, and Eu³⁺, each accompanied by DFT-optimized complex structures and interaction energies [4][5]. This breadth of characterized cation interactions, spanning monovalent, divalent, and trivalent species, makes Li ionophore VIII a uniquely versatile model compound for studying podand-type molecular recognition across multiple charge states [4][5].

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